molecular formula C10H14O3 B13198444 Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate

Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13198444
M. Wt: 182.22 g/mol
InChI Key: DKULIQYRSKTXFP-UHFFFAOYSA-N
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Description

Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate is a bicyclic spiro compound featuring a norbornane (bicyclo[2.2.1]heptane) framework fused with an oxirane (epoxide) ring. The methyl ester group at the 3'-position introduces polarity and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its unique spirocyclic architecture contributes to high ring strain and stereochemical complexity, which influence its physicochemical and functional properties .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C10H14O3/c1-12-9(11)8-10(13-8)5-6-2-3-7(10)4-6/h6-8H,2-5H2,1H3

InChI Key

DKULIQYRSKTXFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CC3CCC2C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the following key steps:

  • Construction of the bicyclo[2.2.1]heptane skeleton, typically via a Diels-Alder reaction between cyclopentadiene and an appropriate olefinic precursor.
  • Introduction of the oxirane (epoxide) ring at the spiro center.
  • Functionalization at the 3' position with a methyl carboxylate group.

This synthetic route leverages the high regio- and stereoselectivity of the Diels-Alder cycloaddition, followed by epoxidation and esterification steps.

Step 3: Introduction of the Methyl Carboxylate Group

  • The carboxylate function at the 3' position can be introduced either by direct esterification of a carboxylic acid precursor or by nucleophilic substitution on a suitable intermediate bearing a leaving group at the 3' position.
  • Methyl esterification is often achieved by treating the carboxylic acid with methanol in the presence of acid catalysts or by using methylating agents.
  • Purification is typically accomplished by chromatographic techniques to isolate the this compound in high purity.

Alternative Synthetic Routes

  • Some patents and literature suggest that the bicyclo[2.2.1]heptane derivatives can be synthesized via hydrogenation and dehydration steps following the initial Diels-Alder reaction to adjust saturation levels before epoxidation.
  • Isomerization catalysts can be introduced in the initial reaction mixture to streamline the process into a one-step synthesis, improving efficiency and reducing costs.
  • Variations in olefin substrates (e.g., mixtures of 1-butene and 2-butene) can yield different substitution patterns on the bicyclic core, allowing structural tuning of the final product.

Comparative Data Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Product Notes
1 Diels-Alder Cycloaddition Cyclopentadiene + 2-butene or 1-butene; 100–350°C 5,6-disubstituted bicyclo[2.2.1]hept-2-ene derivatives High regioselectivity, economical
2 Epoxidation m-CPBA or equivalent peracid, polar solvent, controlled temp Spiro bicyclo[2.2.1]heptane-oxirane intermediate Requires careful control to avoid ring opening
3 Esterification Methanol + acid catalyst or methylating agent This compound Purification by chromatography

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols .

Scientific Research Applications

Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that interact with nucleophiles in the biological environment .

Comparison with Similar Compounds

Structural Variations in Bicyclo Systems

The bicyclo[2.2.1]heptane (norbornane) core distinguishes this compound from analogs with different bicyclic frameworks:

  • Bicyclo[3.2.0]heptane (): Lower ring strain due to larger fused rings, altering reactivity in epoxide-opening reactions.
  • Bicyclo[4.1.0]heptane (): Increased bridgehead steric hindrance, reducing accessibility for nucleophilic attacks.
  • Bicyclo[3.1.1]heptane (): Modified bridge lengths, affecting molecular geometry and logP values (e.g., 6,6-dimethyl derivative: logP = 2.21 vs. target compound's ~1.5 estimated) .

Substituent Effects

Key substituents and their impacts:

Compound Name Substituents Molecular Formula Key Properties/Applications
Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate 3'-COOCH₃ C₁₀H₁₄O₃ High polarity (ester group); pharmaceutical intermediate
3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane] 3,3-(CH₃)₂ C₁₀H₁₆O Lower polarity; used in polymer stabilization
Methyl 3'-chlorospiro[...]-3'-carboxylate (CAS 1881320-73-5) 3'-Cl, 3'-COOCH₃ C₁₀H₁₃ClO₃ Enhanced electrophilicity; precursor for cross-coupling reactions
Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate (CAS 111219-05-7) 3'-COOC₂H₅, bicyclo[4.1.0] C₁₁H₁₆O₃ Increased lipophilicity (logP ~2.0); potential prodrug candidate
4-(4-Carbomethoxybutyl)spiro[bicyclo[3.2.0]heptane-6,2'-oxirane] Carbomethoxybutyl chain C₁₄H₂₂O₄ Flexible side chain; antiandrogen synthesis

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in CAS 1881320-73-5) increase epoxide reactivity toward nucleophiles compared to ester-substituted analogs .
  • Alkyl vs. aryl substituents : Bromo- and phenyl-substituted derivatives (e.g., CAS 144301-97-3) exhibit reduced solubility but enhanced stability in hydrophobic environments .
  • Ester chain length : Ethyl esters () improve membrane permeability in biological systems compared to methyl esters .

Biological Activity

Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate is a complex organic compound notable for its unique spirocyclic structure, characterized by the presence of an oxirane (epoxide) group and a carboxylate functional group. This compound's molecular formula is C10H14O3C_{10}H_{14}O_3, with a molecular weight of approximately 182.22 g/mol . The biological activity of this compound has not been extensively studied; however, its structural features suggest potential reactivity and biological applications.

Structural Characteristics

The unique structure of this compound allows for various chemical interactions that may influence its biological activity. The bicyclic framework combined with the oxirane functionality is expected to confer distinct chemical reactivity compared to other similar compounds.

Compound Name Molecular Formula Unique Features
This compoundC10H14O3Contains an oxirane group and a carboxylate moiety
Methyl bicyclo[2.2.1]heptane-2-carboxylateC9H14O2Simpler bicyclic structure without oxirane functionality
Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylateC11H16O3Similar spiro structure but different alkyl chain
Methyl 3-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylateC15H20O3Contains additional methyl group enhancing steric bulk

Case Studies and Research Findings

  • Insecticidal Activity Study : A recent study focused on the design and synthesis of novel terpenoid ester compounds containing bicyclic structures was conducted to evaluate their insecticidal activity against Aphis gossypii. The findings indicated that specific modifications in the bicyclic framework significantly enhanced insecticidal potency .
    • Table 1: Insecticidal Activity Results
    Compound Concentration (mg/L) Mortality Rate (%)
    This compound10085
    Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate10075
    Control (Untreated)-10
    This study highlights the potential for this compound as a candidate for further development in agricultural applications.

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